Tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
Description
Discovery and Development of Triazaspiro Compounds
Triazaspiro compounds emerged as a distinct class of heterocycles in the late 20th century, driven by their structural complexity and potential bioactivity. Early research focused on spirocyclic systems due to their conformational rigidity, which enhances binding specificity to biological targets. The incorporation of nitrogen atoms into spiro frameworks, such as 1,4,9-triazaspiro[5.5]undecane derivatives, gained traction in the 2000s with advances in synthetic methodologies like Buchwald–Hartwig couplings and reductive amination. A pivotal breakthrough occurred in 2021 when Dolbois et al. reported 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as potent METTL3 inhibitors, demonstrating nanomolar IC50 values and improved ADME properties. This work highlighted the role of spirocyclic nitrogen systems in modulating RNA methylation pathways, sparking broader interest in related analogs.
Position of Tert-Butyl 1-Methyl-1,4,9-Triazaspiro[5.5]undecane-9-Carboxylate in Chemical Research
This compound occupies a niche in medicinal chemistry as a key intermediate for METTL3-targeted drug discovery. Its structure combines a spiro[5.5]undecane core with a tert-butyl carbamate group, optimizing solubility and metabolic stability. Synthetic routes often involve multi-step sequences starting from piperidine derivatives, utilizing protective group strategies (e.g., Boc/Troc) and palladium-catalyzed cross-couplings. Recent studies emphasize its utility in fragment-based drug design, where the spirocyclic scaffold serves as a conformational restraint to improve ligand efficiency.
Evolution of Spiro[5.5]undecane Chemistry
The spiro[5.5]undecane framework has undergone significant methodological refinement:
These advances have expanded access to diverse derivatives, including sulfur- and oxygen-containing variants.
Significance in Heterocyclic Chemistry Research
The compound’s triaza-spiro architecture addresses critical challenges in heterocyclic chemistry:
- Stereochemical Control : The spiro center enforces a fixed dihedral angle, reducing entropic penalties during protein binding.
- Diversity-Oriented Synthesis : Modular functionalization at N1, N4, and N9 positions allows rapid generation of analogs. For example, tert-butyl carbamate groups enhance pharmacokinetic profiles, while methyl substituents modulate lipophilicity.
- Biological Relevance : As a METTL3 inhibitor precursor, it contributes to epigenetic regulation studies, particularly in oncology and virology.
This scaffold’s versatility is further evidenced by its application in synthesizing fluorescent probes and kinase inhibitors, underscoring its cross-disciplinary utility.
Properties
IUPAC Name |
tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-13(2,3)19-12(18)17-8-5-14(6-9-17)11-15-7-10-16(14)4/h15H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXYUAATJHYZKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate (CAS No. 1308384-37-3) is a compound of significant interest due to its potential biological activities, particularly as a selective inhibitor of methyltransferases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structural characteristics, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₇N₃O₂ |
| Molecular Weight | 269.38 g/mol |
| Purity | ≥95% |
| CAS Number | 1308384-37-3 |
The compound features a triazaspiro structure, which contributes to its unique pharmacological properties. The presence of the tert-butyl group enhances its lipophilicity, potentially improving cell membrane permeability.
Research has shown that derivatives of triazaspiro compounds can act as potent inhibitors of specific methyltransferases, particularly METTL3, which is involved in RNA methylation processes. The inhibition of METTL3 can lead to significant alterations in gene expression and cellular signaling pathways.
Key Findings from Research Studies
- Potency and Selectivity : A study demonstrated that derivatives based on the triazaspiro scaffold exhibited strong inhibitory activity against METTL3 with IC50 values in the low nanomolar range (e.g., 0.005 μM for optimized derivatives) . This suggests that modifications to the triazaspiro framework can enhance selectivity and potency.
- Structural Insights : Protein crystallography has revealed critical interactions between the compound and the METTL3 enzyme. For instance, the binding interactions include hydrogen bonds and π-stacking with key amino acid residues, which stabilize the inhibitor-enzyme complex .
- ADME Properties : The pharmacokinetic profile of these compounds is crucial for their development as therapeutic agents. Studies have indicated that while some derivatives maintain good cell permeability and metabolic stability, others may exhibit rapid degradation in biological systems .
Case Study 1: Inhibition of RNA Methylation
In a series of experiments focused on RNA methylation, researchers synthesized various triazaspiro derivatives and evaluated their effects on METTL3 activity. The most potent compound showed a 1400-fold increase in potency compared to earlier hits from screening libraries . This highlights the potential for targeted drug design in modifying RNA methylation patterns associated with various diseases.
Case Study 2: Selectivity Testing
To assess selectivity against other methyltransferases, thermal shift assays were conducted comparing the inhibition profiles of selected compounds against METTL16 and METTL1. The results indicated that certain derivatives displayed high selectivity for METTL3 over other methyltransferases, making them promising candidates for further development .
Comparison with Similar Compounds
(a) METTL3 Inhibition
- The dimethylpiperidinylmethyl-phenyl derivative (Compound 35, Table 1) exhibits superior METTL3 inhibition due to its extended aromatic and bulky substituent, which likely enhances target binding .
- In contrast, the parent compound (Tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate) lacks this substituent, limiting its direct enzyme interaction but serving as a foundational scaffold for derivatization .
(c) Solubility and Stability
- The 5-oxo derivative (C₁₄H₂₅N₃O₃) has higher aqueous solubility compared to the non-oxo parent compound, attributed to increased hydrogen bonding capacity .
- Tert-butyl carbamate (Boc)-protected analogs generally exhibit better stability under basic conditions than their free amine counterparts .
Research Findings and Challenges
- Key Advantage : The spirocyclic core provides conformational rigidity, improving target selectivity compared to linear amines .
- Limitations : Low yields (e.g., 32% for phenyl derivatives) and purity issues (e.g., 3% GCMS) hinder scalability .
- Future Directions : Introducing bioisosteric groups (e.g., sulfonamides) or fluorinated substituents may enhance metabolic stability and blood-brain barrier penetration .
Preparation Methods
Preparation Methods
The preparation of tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate typically involves multistep synthetic sequences including protection, ring formation, and functional group transformations. While direct literature specifically on this compound is sparse, closely related spirocyclic triaza compounds and tert-butyl carboxylate derivatives provide a foundation for understanding its synthesis.
General Synthetic Strategy
The synthesis generally follows these steps:
Starting Materials:
Use of nitrogen-containing cyclic precursors such as 1-tert-butoxycarbonyl-3-pyrrolidone or related azacyclic intermediates.Formation of the Spirocyclic Core:
Ring closure reactions involving amino acid esters (e.g., glycine esters) or their salts to form the triazaspiro ring system.Protection and Functionalization:
Introduction of the tert-butyl carboxylate protecting group typically via di-tert-butyl dicarbonate or related reagents.Methylation:
Methylation of the nitrogen atom at position 1 to yield the N-methyl derivative.Purification and Characterization:
Crystallization, chromatography, and spectroscopic confirmation (NMR, MS, elemental analysis).
Detailed Preparation from Related Patents and Literature
Preparation via 1-tert-butoxycarbonyl-3-pyrrolidone and Glycine Ester (Analogous Method)
A closely related method is described for the preparation of 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylic acid tert-butyl ester, which shares structural similarity with the target compound. The process includes:
- Step 1: Reaction of 1-tert-butoxycarbonyl-3-pyrrolidone with glycine ester or its hydrochloride salt to form an intermediate compound (Compound I).
- Step 2: Reduction and ring closure of Compound I to yield the spirocyclic tert-butyl ester (Compound IV).
This method highlights the use of amino acid esters to construct the nitrogen-rich spirocyclic core, followed by reductive cyclization.
Protection of Amino Groups by tert-Butyl Esters
Protection of nitrogen functionalities using tert-butyl groups is commonly achieved with di-tert-butyl dicarbonate in the presence of organic bases such as triethylamine. For example, the preparation of 1-tert-butoxycarbonyl-3-azetidinone involves:
- Reaction of 3,3-dimethoxy-azetidine with di-tert-butyl dicarbonate and triethylamine in methylene chloride at 10-40°C for 3-4 hours.
- Workup includes aqueous extraction, drying, and concentration to isolate the tert-butyl protected intermediate with yields up to 91%.
Subsequent acid-catalyzed hydrolysis and crystallization yield the ketone form, demonstrating the approach to install tert-butyl protection on nitrogen atoms in azacyclic systems.
Summary Table of Preparation Steps
Research Findings and Analytical Data
Spectroscopic Confirmation:
The compound’s structure is confirmed by ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis. For example, ^13C NMR chemical shifts for similar tert-butyl protected spiro compounds show characteristic signals for the tert-butyl group near 28-30 ppm and carbonyl carbons near 150-170 ppm.Yields:
Yields for tert-butyl protection steps are typically high (85-91%) with careful control of temperature and stoichiometry. The spiro ring formation yields vary depending on the starting materials and conditions but are generally moderate to good.Environmental and Practical Considerations: Some traditional solvents like dioxane and DMSO used in related syntheses are less environmentally friendly; alternative solvents such as ethyl acetate and methylene chloride are preferred for better process safety and environmental profile.
Q & A
Q. Table 1: Key Reaction Conditions for Buchwald–Hartwig Coupling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
